![molecular formula C6H8O4S B13028869 2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide](/img/structure/B13028869.png)
2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiabicyclo[310]hexane-6-carboxylic acid 2,2-dioxide is a sulfur-containing bicyclic compound with a unique structure that includes a three-membered ring fused to a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 2,2-dioxide can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group or the sulfur atom.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced carboxylic acids, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 2,2-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism by which 2-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 2,2-dioxide exerts its effects depends on its interaction with molecular targets. The sulfur atom can form strong bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound’s bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modifying their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide
- Bicyclo[2.1.1]hexane derivatives
- 3-Azabicyclo[3.1.0]hexane-6-carboxylates
Uniqueness
2-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 2,2-dioxide is unique due to its specific sulfur-containing bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Propriétés
Formule moléculaire |
C6H8O4S |
|---|---|
Poids moléculaire |
176.19 g/mol |
Nom IUPAC |
2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C6H8O4S/c7-6(8)4-3-1-2-11(9,10)5(3)4/h3-5H,1-2H2,(H,7,8) |
Clé InChI |
XZQMKUVDQDCZMW-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)C2C1C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


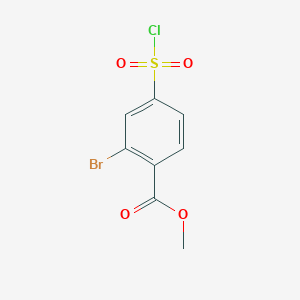
![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)




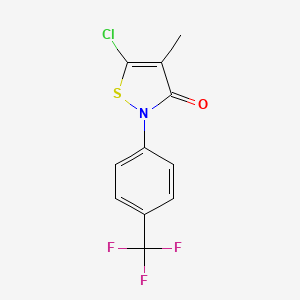
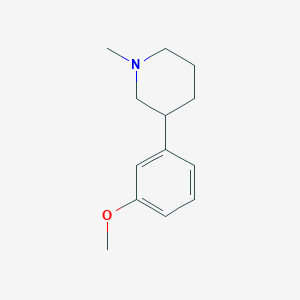
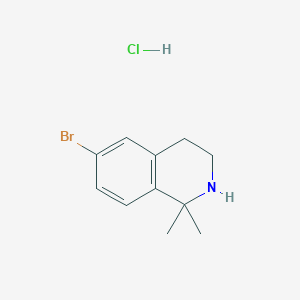

![Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate](/img/structure/B13028859.png)
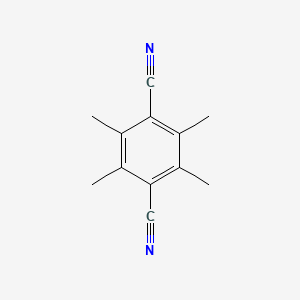
![2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B13028880.png)
![Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13028881.png)
